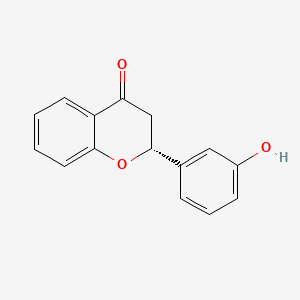

3'-Hydroxyflavanone, (R)-

Description

Stereochemical Significance in Flavanone (B1672756) Chemistry

The core structure of flavanones contains a stereocenter at the C2 position, leading to the existence of (R) and (S) enantiomers. nih.govjst.go.jp This chirality is fundamental to their interaction with biological systems, which are themselves inherently chiral. The specific spatial orientation of the phenyl group at C2 can dramatically influence how the molecule binds to enzymes, receptors, and other biological targets. nih.gov The stereochemistry of flavanones is often elucidated using techniques such as circular dichroism (CD), electron impact-mass spectrometry (EI-MS), and 1H-NMR analyses. nih.govjst.go.jp

The stereoselective biotransformation of flavones into flavanones has been observed, indicating that biological systems can exhibit a preference for one enantiomer over the other. nih.govjst.go.jp For instance, studies on the metabolism of certain flavones in the body have shown a stereoselective preference for the formation of S-enantiomers. nih.govjst.go.jp This highlights the importance of studying individual enantiomers like (R)-3'-Hydroxyflavanone to understand their unique biological profiles.

Contextualization within Chiral Flavonoid Research

The field of chiral flavonoid research is expanding, with a growing recognition that the biological activities of flavonoids are often enantiomer-dependent. nih.govmdpi.com While many flavonoids are biosynthesized as single enantiomers in nature, they are frequently isolated as racemic mixtures. nih.gov This necessitates chiral separation to properly evaluate the biological properties of each enantiomer. nih.gov

Research into chiral flavonoids has revealed that individual enantiomers can possess distinct pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects. nih.govmdpi.comscispace.com The synthesis of enantiomerically pure flavonoids is a significant objective in medicinal chemistry, with various stereoselective synthesis methods being developed to achieve this goal. hebmu.edu.cnjazindia.comnih.gov These methods include asymmetric epoxidation of chalcones, Sharpless asymmetric dihydroxylation, and the use of chiral auxiliaries. hebmu.edu.cnjazindia.comnih.gov The study of (R)-3'-Hydroxyflavanone is therefore situated within this broader effort to understand and harness the specific therapeutic potential of individual flavonoid enantiomers.

Current Research Paradigms and Unaddressed Questions Pertaining to (R)-3'-Hydroxyflavanone

Current research on (R)-3'-Hydroxyflavanone and related chiral flavonoids is focused on several key areas. A primary goal is the development of efficient and scalable methods for their enantioselective synthesis to enable more extensive biological evaluation. hebmu.edu.cnnih.gov

A significant area of investigation revolves around elucidating the specific molecular targets and mechanisms of action for individual enantiomers. For example, studies on the structurally related 3-hydroxyflavones have shown that they can act as fluorescent probes and interact with various biological molecules, including proteins and metal ions. rsc.orgnih.gov Further research is needed to determine the specific interactions of (R)-3'-Hydroxyflavanone.

Key unaddressed questions include:

What are the precise biological targets of (R)-3'-Hydroxyflavanone, and how does its stereochemistry influence these interactions?

What are the full pharmacokinetic and metabolic profiles of (R)-3'-Hydroxyflavanone in biological systems?

Can the synthesis of (R)-3'-Hydroxyflavanone and its derivatives be optimized for the development of novel therapeutic agents?

Answering these questions will be crucial for fully understanding the potential applications of this specific chiral flavonoid.

Detailed Research Findings

The following interactive table summarizes key research findings related to the synthesis and biological activities of flavanones and their derivatives, providing context for the ongoing investigation of (R)-3'-Hydroxyflavanone.

| Research Focus | Key Findings | Relevant Compounds | Citations |

| Stereoselective Synthesis | Development of methods like Sharpless asymmetric dihydroxylation and Mitsunobu reaction for producing enantiomerically pure 3-hydroxyflavanones. | 3-Hydroxyflavanones | nih.gov |

| Biological Activity | Flavanones exhibit a range of biological activities including antioxidant, anti-inflammatory, and antimicrobial effects. | Flavanones | ontosight.aiicm.edu.pl |

| Chiral Recognition | Biological systems can show stereoselective preference for specific flavanone enantiomers. | Dihydrowogonin, Dihydrooroxylin A | nih.govjst.go.jp |

| Antitumor Potential | Chiral flavonoids have shown promising antitumor activity, with some enantiomeric pairs displaying different levels of efficacy. | Chrysin derivatives, Flavopiridol | nih.govnih.gov |

| Enzyme Inhibition | Substituted 3-hydroxyflavones have been identified as potent inhibitors of enzymes like mushroom tyrosinase. | 3-Hydroxyflavone (B191502) derivatives | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1030267-21-0 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

(2R)-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O3/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,15-16H,9H2/t15-/m1/s1 |

InChI Key |

JVSPTYZZNUXJHN-OAHLLOKOSA-N |

Isomeric SMILES |

C1[C@@H](OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies for R 3 Hydroxyflavanone

Asymmetric Catalysis Approaches

Asymmetric catalysis provides efficient pathways to chiral flavanones by creating the key stereocenter in a controlled manner. Both organocatalysis and transition metal catalysis have been successfully applied to this challenge, each offering distinct advantages in terms of substrate scope, catalyst design, and reaction conditions. mdpi.comnih.gov

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. mdpi.com For flavanone (B1672756) synthesis, this approach often relies on activating substrates through the formation of hydrogen bonds or via specific catalytic cycles. mdpi.com

Chiral thiourea (B124793) derivatives have emerged as powerful hydrogen-bond-donating catalysts for a variety of asymmetric reactions. In the context of flavanone synthesis, they facilitate the intramolecular conjugate addition of 2'-hydroxychalcone (B22705) derivatives. mdpi.comnih.gov A strategy reported in 2007 employed a chiral thiourea catalyst derived from the cinchona alkaloid quinine (B1679958) to catalyze the intramolecular conjugate addition of chalcones bearing a specific functional group. nih.gov This approach was designed to enhance reactivity and provide a secondary Lewis basic site for interaction with the catalyst, ultimately favoring the formation of the flavanone product. nih.gov This methodology successfully produced various flavanones with high enantioselectivity. mdpi.comnih.gov For instance, the synthesis of the flavanone scaffold using this method achieved an enantiomeric excess (ee) of 94%. mdpi.com

Table 1: Chiral Thiourea-Catalyzed Flavanone Synthesis

| Catalyst | Reaction Type | Key Feature | Result | Reference |

| Quinine-derived Thiourea | Intramolecular Conjugate Addition | Dual activation via hydrogen bonding | Up to 94% ee | mdpi.comnih.gov |

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can generate chiral intermediates for various annulation reactions. nih.govacs.org A significant challenge in flavonoid synthesis is the stereoselective functionalization at the 3-position of the heterocyclic ring. nih.govacs.org An NHC-organocatalyzed strategy has been developed for the enantioselective synthesis of functionalized aza-flavanone derivatives bearing an all-carbon quaternary stereocenter at this position. nih.govacs.org This method utilizes an intramolecular Stetter reaction, proceeding under mild conditions with a broad substrate scope to deliver products in high yields and enantioselectivities. nih.govacs.org While this specific application was demonstrated for aza-flavanones, it represents a novel approach for creating chiral, functionalized flavonoids at the C3-position. nih.govacs.org

Table 2: NHC-Catalyzed Synthesis of Flavanone Derivatives

| Catalyst Type | Reaction Type | Key Achievement | Result | Reference |

| N-Heterocyclic Carbene (NHC) | Intramolecular Stetter Reaction | Enantioselective synthesis of 3-functionalized aza-flavanones | High yields and enantioselectivities | nih.govacs.org |

Transition metal catalysis is a highly effective and convenient method for the asymmetric synthesis of flavonoids. researchgate.net These methods often involve the enantioselective addition of nucleophiles to a chromone (B188151) core, guided by a chiral ligand coordinated to the metal center. researchgate.netmdpi.com

Palladium catalysts have been successfully employed in the asymmetric synthesis of flavanones. One notable method involves the conjugate addition of arylboronic acids to chromones. mdpi.com This reaction is catalyzed by a palladium(II)-pyridinooxazoline complex, which effectively controls the stereochemical outcome of the addition, leading to enantiomerically enriched flavanone products. mdpi.com This organometallic approach represents a key strategy for obtaining these compounds in their enantiomerically pure form. mdpi.com

Table 3: Palladium-Catalyzed Enantioselective Flavanone Synthesis

| Catalyst System | Reaction Type | Reactants | Result | Reference |

| Palladium(II)-pyridinooxazoline | Asymmetric Conjugate Addition | Chromones and Arylboronic Acids | Enantiomerically pure flavanones | mdpi.com |

Similar to palladium catalysis, rhodium complexes are also highly effective for the enantioselective synthesis of flavanones. mdpi.com A rhodium complex paired with a chiral diene ligand can catalyze the asymmetric 1,4-addition of arylboronic acids to 4-chromones. mdpi.comnih.gov This methodology has been shown to produce flavanones with excellent enantioselectivity, achieving enantiomeric excesses greater than 97%. mdpi.com The choice of solvent can be critical; for less reactive 4-chromone substrates, using toluene (B28343) instead of dichloromethane (B109758) was found to improve the reaction yield without forming undesired 1,2-addition byproducts. nih.gov This method was successfully applied to the synthesis of the biologically active flavanone, (S)-pinostrobin. nih.gov

Table 4: Rhodium-Catalyzed Asymmetric 1,4-Addition for Flavanone Synthesis

| Catalyst System | Reaction Type | Reactants | Result | Reference |

| Rhodium-chiral diene complex | Asymmetric 1,4-Addition | 4-Chromones and Arylboronic Acids | >97% ee | mdpi.comnih.gov |

Transition Metal-Catalyzed Enantioselective Flavanone Synthesis

Chiral Pool Strategies and Deracemization

Chiral pool synthesis utilizes readily available enantiopure starting materials to introduce chirality into the target molecule. nih.gov Alongside this, deracemization techniques offer a powerful alternative, allowing for the conversion of a racemic mixture into a single enantiomer.

A notable and effective approach for synthesizing enantiomerically pure 3-hydroxyflavanones combines the Sharpless asymmetric dihydroxylation with an intramolecular Mitsunobu reaction. mdpi.comrushim.ru This strategy was successfully applied to produce this class of flavonoids with excellent stereocontrol. mdpi.com

The process begins with the Sharpless asymmetric dihydroxylation of a chalcone (B49325) derivative. This reaction, utilizing AD-mix-α or AD-mix-β, introduces two hydroxyl groups across the double bond of the chalcone precursor to form a vicinal diol. wikipedia.org The choice of the chiral ligand (DHQ) or (DHQD) in the AD-mix dictates the stereochemistry of the resulting diol. wikipedia.org For instance, the dihydroxylation of specific chalcones with AD-mix-α has been shown to yield (2R,3S)-diols with an outstanding enantiomeric excess (ee) of 99%. rushim.ru

| Reaction Step | Description | Key Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | Conversion of a chalcone to a chiral vicinal diol. | Osmium tetroxide, Chiral quinine ligand (e.g., AD-mix-α) | Formation of (2R,3S)-diols with up to 99% ee. | mdpi.comrushim.ru |

| Intramolecular Mitsunobu Reaction | Cyclization of the chiral diol to form the flavanone ring. | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) | Formation of enantiomerically pure 3-hydroxyflavanones with inversion of configuration. | mdpi.comrushim.ru |

Deracemization presents an efficient method for obtaining single enantiomers from a racemic mixture. Attrition-enhanced deracemization has been successfully applied to flavanones, particularly those that form conglomerate crystals. acs.orgfigshare.com This process involves the dynamic crystallization of a chiral conglomerate system. acs.org

In this method, a continuous suspension of a racemic flavanone in a solvent like propanol, in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and glass beads, promotes chiral symmetry breaking. acs.orgfigshare.comresearchgate.net The base facilitates racemization in the solution phase through a ring-opening and closing process via an intermediate aldol (B89426) product. acs.org Simultaneously, the attrition caused by the glass beads enhances the crystallization of one enantiomer, driving the equilibrium towards producing a solid phase of high enantiomeric purity. acs.org This technique has been used to convert racemic 5,7-dimethoxyflavanones into crystals of either the (+)- or (–)-enantiomer with enantiomeric excesses ranging from 78% to 99%. acs.orgfigshare.com

| Substrate | Conditions | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Racemic 5,7-dimethoxyflavanones | Propanol, DBU, glass beads | 78% to 99% | acs.orgfigshare.com |

| Intermediate aldol product cyclization | Reversible oxa-Michael addition with attrition | 90% | acs.orgresearchgate.net |

Advanced Synthetic Pathways for Hydroxyflavanone Derivatives

Research into the synthesis of hydroxyflavanones has led to the development of advanced pathways that offer greater efficiency, control, and versatility. These methods include oxidative cyclizations, aldol condensation strategies, and novel one-pot syntheses.

The oxidative cyclization of 2'-hydroxychalcones is a fundamental route to flavones, which are structurally related to flavanones. chemijournal.com The mechanism and control of this reaction are crucial for selectively synthesizing the desired flavonoid scaffold. The reaction can proceed via different mechanistic pathways depending on the reagents used. chemijournal.com

One proposed general mechanism involves an intramolecular oxo-Michael addition of the chalcone to form an enolate intermediate. chemijournal.com This enolate is then trapped, and subsequent elimination leads to the formation of the flavone. Reagents such as iodine (I₂), selenium dioxide (SeO₂), and iron(III) chloride (FeCl₃) have been shown to favor the formation of flavones from 2'-hydroxychalcones. chemijournal.com N-heterocyclic carbene (NHC)-catalyzed oxidative cyclization of o-hydroxychalcones has also been explored, offering regio- and stereoselective control at the C2-C3 positions of the resulting flavanone. researchgate.net The choice of solvent can also be critical; for instance, FeCl₃-mediated cyclization was found to be effective in alcoholic protic solvents but failed in aprotic solvents like THF or DMSO. chemijournal.com

The aldol condensation is a classic carbon-carbon bond-forming reaction that is central to the synthesis of many flavonoids. sigmaaldrich.comwikipedia.org The Claisen-Schmidt condensation, a type of crossed aldol condensation, is commonly used to synthesize the chalcone precursors required for flavanone synthesis. farmaciajournal.com This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde. farmaciajournal.com

The mechanism begins with the deprotonation of the α-carbon of the acetophenone (B1666503) by a base (e.g., NaOH or KOH) to form a nucleophilic enolate ion. sigmaaldrich.com This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone can then undergo dehydration to form the α,β-unsaturated ketone characteristic of the chalcone structure. sigmaaldrich.com Subsequent intramolecular cyclization of the 2'-hydroxychalcone, typically under acidic or basic conditions, yields the flavanone ring system. nih.gov This intramolecular step is an example of an oxa-Michael addition. acs.org The versatility of the aldol condensation allows for the synthesis of a wide array of chalcones and, consequently, a diverse range of flavanone derivatives by varying the starting acetophenone and aldehyde. libretexts.org

To improve efficiency and reduce the number of synthetic steps, researchers have developed novel one-step or one-pot strategies for producing chiral flavanones. These methods combine the formation of the chiral center and the cyclization into a single process. acs.org

One such strategy involves the reaction of a prochiral starting material, such as 2-hydroxy-4,6-dimethoxyacetophenone, with an aldehyde like 2-naphthaldehyde (B31174) under basic conditions. acs.orgfigshare.com This approach, combined with attrition-enhanced deracemization, can directly yield the corresponding optically active flavanone with high enantiomeric excess (e.g., 89% ee). acs.orgfigshare.com Another approach reports an efficient, scalable synthesis of naringenin (B18129) (4′,5,7-trihydroxyflavanone) and other related flavanones, focusing on improving yields and convenience over previous multi-step methods that suffered from long reaction times and harsh conditions. researchgate.net These advanced one-pot methods represent a significant step forward, providing more direct and atom-economical routes to enantiomerically enriched flavanone scaffolds. acs.org

Compound Names

| Compound Name |

|---|

| (R)-3'-Hydroxyflavanone |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 2'-hydroxyacetophenone |

| 2-hydroxy-4,6-dimethoxyacetophenone |

| 2-naphthaldehyde |

| 3-hydroxyflavanone |

| 4′,5,7-trihydroxyflavanone (Naringenin) |

| 5,7-dimethoxyflavanone |

| Diethyl azodicarboxylate (DEAD) |

| Dihydroquinidine (DHQD) |

| Dihydroquinine (DHQ) |

| Iron(III) chloride (FeCl₃) |

| Iodine (I₂) |

| o-Hydroxychalcone |

| Osmium tetroxide |

| Selenium dioxide (SeO₂) |

| Triphenylphosphine (PPh₃) |

Biosynthetic Pathways and Biotransformations of R 3 Hydroxyflavanone

Enzymatic Steps in Flavanone (B1672756) Biosynthesis

The formation of the flavanone scaffold is a multi-step enzymatic process that begins with the amino acid L-phenylalanine. A series of core enzymes modify this initial substrate to produce the key intermediate, p-coumaroyl-CoA, which then enters the flavonoid-specific branch of the pathway.

The general phenylpropanoid pathway constitutes the initial phase of flavonoid biosynthesis, converting L-phenylalanine into p-coumaroyl-CoA through the sequential action of three key enzymes. nih.gov This series of reactions is fundamental for the production of precursors for not only flavonoids but also other significant compounds like lignin. frontiersin.orgnih.gov

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step, which involves the deamination of L-phenylalanine to produce trans-cinnamic acid. nih.govresearchgate.net

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, then introduces a hydroxyl group onto the trans-cinnamic acid at the C4 position, yielding p-coumaric acid. This is the first oxidation step in the pathway. nih.govresearchgate.net

4-Coumarate:CoA Ligase (4CL): The final step in this general pathway is the activation of p-coumaric acid by adding a coenzyme A (CoA) molecule. nih.gov This reaction, catalyzed by 4CL, results in the formation of p-coumaroyl-CoA, the crucial substrate that bridges the general phenylpropanoid pathway with the flavonoid-specific pathway. nih.govresearchgate.net

These three enzymes often exhibit coordinated expression in plants. nih.gov Different isoforms of these enzymes can exist, with some being specifically associated with flavonoid metabolism. nih.govnih.gov

| Enzyme | Abbreviation | Substrate | Product | Reaction Type |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | Deamination nih.govresearchgate.net |

| Cinnamate 4-Hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | Hydroxylation nih.govresearchgate.net |

| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA | CoA Ligation nih.govresearchgate.net |

The entry into the flavonoid-specific pathway is marked by the activity of Chalcone (B49325) Synthase (CHS). wikipedia.org This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate, naringenin (B18129) chalcone. nih.govnih.gov CHS is a type III polyketide synthase and represents a critical branch point from the general phenylpropanoid pathway. nih.gov

Following its synthesis, naringenin chalcone undergoes cyclization to form the flavanone structure. This reaction can occur spontaneously, but it is the enzyme Chalcone Isomerase (CHI) that catalyzes a rapid and stereospecific intramolecular cyclization. nih.gov This enzymatic reaction leads to the formation of (2S)-naringenin, the direct precursor for various classes of flavonoids, including hydroxylated flavanones. nih.govnih.gov The action of CHI is crucial as it ensures the correct stereochemistry of the resulting flavanone, which is essential for the subsequent enzymatic modifications. nih.gov

The hydroxylation of the flavanone B-ring is a key modification that increases the structural diversity and biological activity of flavonoids. The enzyme responsible for the specific hydroxylation at the 3'-position of the B-ring is Flavonoid 3'-Hydroxylase (F3'H). frontiersin.org This enzyme belongs to the cytochrome P450 family and exhibits high regiospecificity. frontiersin.orgacs.org

F3'H acts on (2S)-naringenin, catalyzing the introduction of a hydroxyl group at the C3' position of the B-ring to produce (2S)-eriodictyol, which is the common name for 3'-hydroxyflavanone (B1229330) with the naturally occurring stereochemistry. frontiersin.orgacs.org F3'H can also hydroxylate other flavonoids, such as dihydrokaempferol (B1209521) and kaempferol, at the 3' position. frontiersin.org The expression and activity of F3'H are critical in determining the types of flavonoids a plant accumulates. For instance, high expression of F3'H leads to a higher prevalence of 3'-hydroxylated flavonoids like quercetin (B1663063) and cyanidin (B77932) derivatives. frontiersin.org While the natural biosynthetic pathway predominantly yields the (2S)-enantiomer, the (R)-enantiomer of 3'-Hydroxyflavanone can be a target for chemical synthesis or specific biotransformation routes.

Microbial and Enzymatic Biotransformation Studies

Flavanones can be further modified by microorganisms and their enzymes. These biotransformation processes include a variety of reactions that can alter the structure and activity of the parent compound. Common reactions include hydroxylation, C-ring cleavage, carbonyl group reduction, and conjugation. nih.gov

Microorganisms, particularly fungi like Aspergillus and Penicillium species, are well-known for their ability to hydroxylate flavonoids. nih.gov Microbial hydroxylation can occur at various positions on the flavanone skeleton. For flavanones, hydroxylation of the B-ring, including at the 3' position, is a common biotransformation. nih.gov These reactions are often catalyzed by microbial cytochrome P450 monooxygenases.

C-ring cleavage is a more drastic transformation where the heterocyclic C-ring of the flavanone is opened. This degradation pathway has been observed in various microorganisms. For example, some strains of Aspergillus niger can cleave the C-ring of flavones. researchgate.net This process represents a catabolic pathway for flavonoids in these organisms.

The carbonyl group at the C4 position of the flavanone C-ring is a target for microbial reduction. nih.gov Carbonyl reducing enzymes (CREs) can convert this ketone function into a secondary alcohol, resulting in the formation of a flavan-4-ol. nih.govresearchgate.net This transformation significantly alters the planarity and chemical properties of the C-ring. mdpi.com Such reactions are part of the broader metabolic capabilities of microorganisms to process xenobiotic compounds. nih.gov

Conjugation reactions, such as glycosylation and methylation, are also frequent microbial biotransformations. nih.gov Microorganisms can add sugar moieties (glycosylation) to the hydroxyl groups of flavanones or add methyl groups (O-methylation). These modifications can change the solubility, stability, and biological activity of the parent compound. nih.gov

| Reaction Type | Description | Enzymes Involved (Examples) | Resulting Product Class |

|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to the A or B ring. nih.gov | Cytochrome P450 monooxygenases | Hydroxylated flavanones |

| C-Ring Cleavage | Opening of the central heterocyclic C-ring. nih.govresearchgate.net | Dioxygenases | Chalcones, phenylpropionic acid derivatives |

| Carbonyl Group Reduction | Reduction of the C4-keto group to a hydroxyl group. nih.gov | Carbonyl reductases, Alcohol dehydrogenases | Flavan-4-ols nih.gov |

| Glycosylation | Attachment of a sugar moiety to a hydroxyl group. nih.gov | Glycosyltransferases | Flavanone glycosides |

| O-Methylation | Addition of a methyl group to a hydroxyl group. nih.gov | O-Methyltransferases | Methoxy-flavanones |

Cytochrome P450-Mediated Oxidation of Flavanones: Regio- and Stereoselectivity

The biosynthesis of hydroxylated flavanones, including 3'-Hydroxyflavanone, is a critical process often mediated by the superfamily of heme-containing monooxygenases known as cytochrome P450 (CYP) enzymes. nih.gov These enzymes are pivotal in the oxidative metabolism of a vast array of substrates, including flavonoids. In humans, cytochrome P450 enzymes play a significant role in the oxidation of flavanones, leading to the formation of various hydroxylated metabolites. bohrium.com

Studies involving human liver microsomes and recombinant human P450 enzymes have identified several CYP isoforms capable of oxidizing the flavanone backbone at different positions. bohrium.comnih.gov Among these, CYP2A6 has been shown to be particularly active in the metabolism of flavanone. bohrium.comnih.gov The oxidation of flavanone by these enzymes is a site-specific process, resulting in a variety of products, including 2'-, 3'-, 4'-, 6-, and 7-hydroxyflavanone, as well as flavone. bohrium.combohrium.com This demonstrates the broad regioselectivity of these enzymes towards the flavanone scaffold.

The stereoselectivity of CYP-mediated hydroxylation is a key factor in the production of specific enantiomers such as (R)-3'-Hydroxyflavanone. Molecular docking analyses have provided insights into the structural basis for this selectivity. For instance, the orientation of flavanone enantiomers within the active site of CYP2A6 influences which position is most accessible for oxidation. bohrium.com Molecular docking studies have shown that the distance between specific carbon atoms of the flavanone molecule and the heme iron center of the enzyme can differ between the (2R)- and (2S)-enantiomers. bohrium.com Specifically, the C2'-position of (2R)-flavanone is situated closer to the iron center of CYP2A6 (3.8 Å) compared to the C6-position (10 Å). Conversely, for (2S)-flavanone, the distances from the C2' and C6 positions to the heme iron are 6.91 Å and 5.42 Å, respectively. bohrium.com While this data provides a clear rationale for the preferential formation of 2'-hydroxyflavanone (B191500) from the (2R)-enantiomer, similar detailed structural information for the 3'-hydroxylation is less defined in the available literature.

In plants, specific P450 enzymes, such as Flavonoid 3',5'-hydroxylase, are responsible for the hydroxylation of flavanones at the 3' and 5' positions. This enzyme catalyzes the conversion of a flavanone to 3'-hydroxyflavanone in a sequential reaction, which is then further hydroxylated to 3',5'-dihydroxyflavanone. wikipedia.org

The table below summarizes the various metabolites produced from the oxidation of flavanone by different human cytochrome P450 enzymes, highlighting the regioselectivity of these biocatalysts.

| Enzyme | Substrate | Major Metabolites | Minor/Other Metabolites |

| CYP2A6 | Flavanone | 2'-Hydroxyflavanone, 6-Hydroxyflavanone, Flavone | 3'-Hydroxyflavanone, 4'-Hydroxyflavanone, 7-Hydroxyflavanone |

| CYP1A2 | Flavanone | Various hydroxylated flavanones | - |

| CYP2B6 | Flavanone | 6-Hydroxyflavanone | Flavone |

This table is generated based on findings from studies on human liver microsomes and recombinant P450 enzymes. bohrium.combohrium.com

Metabolic Fate and Enzymatic Degradation Pathways

The metabolic fate of flavonoids, including (R)-3'-Hydroxyflavanone, following their biosynthesis or ingestion, involves several enzymatic transformations that primarily aim to increase their water solubility and facilitate their excretion from the body. While specific degradation pathways for (R)-3'-Hydroxyflavanone are not extensively detailed in scientific literature, the general metabolism of flavonoids involves two main phases of reactions.

Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions, often mediated by cytochrome P450 enzymes as discussed previously. Phase II metabolism involves conjugation reactions where hydrophilic moieties are attached to the flavonoid structure. These reactions include glucuronidation, sulfation, and methylation. For the related compound, 3-hydroxyflavone (B191502), a known human metabolite is (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(4-oxo-2-phenylchromen-3-yl)oxyoxane-2-carboxylic acid, which is a glucuronide conjugate. nih.gov This suggests that 3'-Hydroxyflavanone likely undergoes similar conjugation reactions, where the hydroxyl group serves as a site for the attachment of glucuronic acid or sulfate (B86663) groups.

The enzymatic degradation of the core flavanone structure is a complex process. The breakdown of the heterocyclic C-ring is a critical step in the catabolism of flavonoids. This process can be initiated by microbial enzymes in the gut, leading to the formation of smaller phenolic acids and other aromatic compounds. However, the specific enzymes and precise mechanisms involved in the complete degradation of the flavanone skeleton of (R)-3'-Hydroxyflavanone in mammalian systems are not well-established. The general process of enzymatic degradation of complex organic molecules involves multiple steps, including initial enzymatic attack, often by hydrolases, followed by further breakdown of the resulting intermediates. core.ac.uknih.gov The efficiency and pathway of degradation can be influenced by the structure of the compound and the specific enzymatic machinery present in the organism. nih.gov

Molecular and Cellular Mechanistic Elucidations of R 3 Hydroxyflavanone

Interaction with Specific Cellular Targets

Enzyme Modulation and Inhibition Kinetics

Research into the enzymatic interactions of 3'-hydroxyflavanone (B1229330) and its derivatives has revealed potential inhibitory activities against several enzymes. For instance, various substituted 3-hydroxyflavone (B191502) derivatives have been synthesized and screened for their in vitro inhibitory effects against mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis nih.gov. While these studies provide a basis for the potential of flavanones to act as enzyme inhibitors, specific kinetic data for (R)-3'-Hydroxyflavanone is not yet available.

Flavonoids, as a class, are known to interact with and inhibit various enzymes, including those in the cytochrome P450 family, such as CYP3A4, which is responsible for the metabolism of a significant portion of pharmaceutical drugs mdpi.com. The inhibition of such enzymes can have profound implications for drug-drug interactions. However, the specific inhibitory constants (K_i) and inactivation kinetics (k_inact) for (R)-3'-Hydroxyflavanone have not been determined.

Protein-Ligand Binding Dynamics and Specificity

The binding of flavonoids to specific protein targets is a key determinant of their biological effects. Molecular modeling studies have been employed to understand these interactions. For the related compound 3-hydroxyflavone, computational studies have explored its binding interactions with transcription-related proteins such as the cAMP response element-binding protein (CREB) and the Keap1-Nrf2 conjugate nih.gov. These studies have calculated binding energies, providing insights into the potential affinity of 3-hydroxyflavone for these protein targets.

It is crucial to note that stereochemistry can play a critical role in the binding affinity and specificity of flavanones to their protein targets. The (R)-configuration at the C2 position of 3'-hydroxyflavanone introduces a specific three-dimensional structure that may influence its interaction with the binding pockets of proteins. This stereoselectivity has been observed for other flavanones, where different enantiomers exhibit varying degrees of biological activity. However, specific studies detailing the protein-ligand binding dynamics of (R)-3'-Hydroxyflavanone are currently lacking.

Modulation of Signal Transduction Pathways Relevant to Flavanones

Studies on 3-hydroxyflavone have shed light on its ability to modulate specific signal transduction pathways. One notable finding is its involvement in the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB)/Manganese Superoxide (B77818) Dismutase (MnSOD) pathway nih.govnih.gov. This pathway is crucial for cellular stress responses and antioxidant defense. The activation of CREB by PKA leads to the transcription of target genes, including the antioxidant enzyme MnSOD. The potential of 3-hydroxyflavone to activate this pathway suggests a mechanism by which it can exert protective effects against cellular stress nih.govnih.gov.

It is hypothesized that the high-affinity binding of 3-hydroxyflavone to CREB may augment the activation of this pathway nih.gov. While this provides a plausible mechanism for the biological activity of 3-hydroxyflavones, it is important to emphasize that this research was not conducted on the specific (R)-isomer of 3'-Hydroxyflavanone. Future studies are needed to determine if (R)-3'-Hydroxyflavanone similarly modulates the PKA/CREB/MnSOD pathway or other relevant signaling cascades.

Regulation of Gene Expression through Promoter Activation Mechanisms

The modulation of signal transduction pathways by flavonoids ultimately leads to changes in gene expression. In the case of 3-hydroxyflavone, its activation of the PKA/CREB pathway directly impacts the expression of antioxidant genes nih.gov. Specifically, 3-hydroxyflavone has been shown to activate the promoter of the MnSOD gene nih.gov. MnSOD is a critical mitochondrial antioxidant enzyme that plays a key role in detoxifying superoxide radicals.

The activation of the MnSOD promoter by 3-hydroxyflavone provides a direct link between this compound and the enhancement of cellular antioxidant defenses. This mechanism of regulating gene expression is a key aspect of its protective effects. However, as with other findings, this has not been specifically demonstrated for (R)-3'-Hydroxyflavanone. The stereochemistry of the molecule could potentially influence its ability to interact with the transcriptional machinery and activate gene promoters.

Mechanisms of Cellular Response Modulation

Oxidative Stress Response Pathways

A significant body of evidence points to the involvement of 3-hydroxyflavones in cellular oxidative stress response pathways. These compounds are recognized for their antioxidant properties, which can be attributed to both direct radical scavenging and the modulation of cellular antioxidant defense systems nih.govbiosynth.com.

One of the key mechanisms by which 3-hydroxyflavone is proposed to counteract oxidative stress is through the induction of antioxidant enzymes via the PKA/CREB/MnSOD pathway, as previously discussed nih.govnih.gov. Studies have shown that 3-hydroxyflavone can protect renal cells from nicotine-induced cytotoxicity and oxidative stress nih.govnih.gov. This protective effect is linked to its ability to upregulate MnSOD, thereby mitigating the damaging effects of reactive oxygen species.

While these findings are promising, they are based on studies of 3-hydroxyflavone. The specific contribution of the (R)-enantiomer of 3'-Hydroxyflavanone to the modulation of oxidative stress response pathways remains to be elucidated.

Cellular Apoptosis Induction Mechanisms

Flavonols, the class of compounds to which 3-hydroxyflavones belong, have been demonstrated to induce cytotoxic activity in various cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis, or programmed cell death. This process is characterized by distinct morphological and biochemical hallmarks, including DNA fragmentation and the activation of caspases.

In studies on human oral squamous cell carcinoma and salivary gland tumor cell lines, 3-hydroxyflavones were shown to be more cytotoxic against cancer cells than normal human gingival fibroblasts. The induction of apoptosis by these flavonoids was confirmed through methods that identify DNA fragmentation and the degradation products resulting from caspase activation.

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The intrinsic pathway, often implicated in flavonoid-induced apoptosis, involves the release of cytochrome c from the mitochondria. This release is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax facilitating release and anti-apoptotic members like Bcl-2 inhibiting it. Once in the cytosol, cytochrome c contributes to the formation of the apoptosome, which activates initiator caspases (like caspase-9), leading to the activation of executioner caspases (like caspase-3) that carry out the dismantling of the cell.

Key Events in Flavonoid-Induced Apoptosis

| Mechanistic Step | Description | Key Molecules |

|---|---|---|

| Initiation | Disruption of mitochondrial membrane potential. | Bax, Bak, Bcl-2 |

| Execution | Release of cytochrome c into the cytoplasm. | Cytochrome c |

| Caspase Activation | Formation of the apoptosome and activation of caspase-9, which in turn activates caspase-3. | Apaf-1, Caspase-9, Caspase-3 |

| Cellular Dismantling | Cleavage of cellular substrates and fragmentation of DNA. | PARP, DNA |

Inflammation-Related Signaling Pathways (e.g., NF-κB, Nrf2)

Flavonoids, including the flavonol subclass, are recognized for their anti-inflammatory properties, which are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).

The NF-κB signaling pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Studies on structurally related flavonols have shown that they can significantly inhibit the activation of the NF-κB pathway by reducing the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation. This inhibitory action is also linked to the suppression of upstream Mitogen-Activated Protein Kinase (MAPK) pathways.

The Nrf2 signaling pathway is the primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1 and moves to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. Dietary flavones have been shown to activate the Nrf2 pathway, enhancing the cellular antioxidant defense. There is significant crosstalk between these two pathways; Nrf2 activation can negatively regulate the NF-κB pathway. For instance, Nrf2 can inhibit the degradation of IκB-α and upregulate antioxidant genes that scavenge reactive oxygen species (ROS), which are known activators of NF-κB.

Photophysical Properties and Photo-Induced Processes

3-Hydroxyflavone serves as a model molecule for studying a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV light, the molecule is promoted to an excited state. In this state, a proton is rapidly transferred from the 3-hydroxyl group to the adjacent carbonyl oxygen. This process results in the formation of an excited keto-tautomer, which is structurally different from the initial "normal" enol form.

This ultrafast process leads to the observation of dual fluorescence. The locally excited "normal" form (N) emits a blue-violet fluorescence (λmax ≈ 400 nm), while the proton-transferred tautomer form (T) emits a green fluorescence with a large Stokes shift (λmax ≈ 524 nm).

Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics

The ESIPT reaction in 3-hydroxyflavone is an exceptionally fast, often barrierless process, occurring on a timescale of tens of femtoseconds. This rapid transfer is facilitated by the strengthening of the intramolecular hydrogen bond upon photoexcitation. The dynamics of this process are influenced by the surrounding environment, but the fundamental transfer is an intrinsic property of the molecule's structure.

Photooxygenation and Photorearrangement Reactions of Hydroxyflavones

In addition to fluorescence, the excited state of 3-hydroxyflavone can undergo chemical reactions, which are its primary photodegradation pathways. The specific reaction depends on the presence or absence of oxygen.

Photooxygenation : In the presence of molecular oxygen, the excited triplet state of the 3-hydroxyflavone tautomer reacts with ground-state triplet oxygen (³O₂). This reaction proceeds through a feasible endoperoxide intermediate, ultimately leading to the formation of O-benzoyl salicylic (B10762653) acid and carbon monoxide. An alternative mechanism involving an exoperoxide intermediate has been shown to be kinetically inaccessible.

Photorearrangement : In deaerated solutions, a photorearrangement occurs. The excited triplet state of the tautomer rearranges to form 3-hydroxy-3-phenyl-indane-1,2-dione. This process involves the folding of the pyrone ring over a relatively high free energy barrier.

Photodegradation Pathways of 3-Hydroxyflavone

| Condition | Reactant Species | Key Intermediate | Final Product(s) |

|---|---|---|---|

| **Aerobic (with O₂) ** | Triplet state tautomer + ³O₂ | Endoperoxide | O-benzoyl salicylic acid + CO |

| Anaerobic (deaerated) | Triplet state tautomer | 1-indanone (B140024) skeleton intermediate | 3-hydroxy-3-phenyl-indane-1,2-dione |

Solvent Polarization Dynamics and Photophysical Behavior

The photophysical behavior of 3-hydroxyflavone, particularly the ESIPT process and the resulting dual fluorescence, is highly sensitive to the solvent environment. The polarity, hydrogen-bonding capability, and dielectric constant of the solvent can significantly alter the fluorescence spectrum.

In nonpolar, aprotic solvents, the ESIPT process is extremely efficient, and the green emission from the tautomer form (T) dominates the spectrum. In polar, and particularly protic (hydrogen-bond donating) solvents like alcohols, the blue-violet emission from the normal form (N) becomes more prominent. This is because the solvent molecules can form intermolecular hydrogen bonds with the hydroxyl and carbonyl groups of the 3-hydroxyflavone. These external hydrogen bonds can compete with the intramolecular hydrogen bond that is essential for the ESIPT process, thus inhibiting the proton transfer to some extent.

Therefore, the intensity ratio of the two emission bands (IN/IT) can serve as a sensitive probe of the local microenvironment, such as the polarity and hydrogen-bonding capacity of a solvent or the binding sites within biological macromolecules.

Structure Activity Relationship Sar Studies of R 3 Hydroxyflavanone and Analogs

Impact of Stereochemistry on Biological Interactions: The (2R) Configuration

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a compound's biological activity. longdom.orgsolubilityofthings.com In the context of 3'-Hydroxyflavanone (B1229330), the configuration at the C-2 position of the C ring, designated as (R) or (S), significantly influences its interaction with biological targets. This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between enantiomers. libretexts.orgtru.ca

The specific spatial orientation of the B-ring relative to the rest of the molecule, as defined by the (2R) configuration, can lead to more favorable binding interactions with a target protein. This precise fit can enhance the compound's biological effects. For instance, the effectiveness of certain drugs is dependent on a specific enantiomer, as only that form can properly bind to its target to elicit a therapeutic response. libretexts.org While direct studies on the (R) versus (S) enantiomers of 3'-Hydroxyflavanone are not extensively detailed in the provided search results, the general principles of stereochemistry in drug action and biological interactions strongly suggest that the (2R) configuration plays a pivotal role in its activity. longdom.orgsolubilityofthings.comnih.gov The comparison of biological activities between different stereoisomers of similar flavanones has shown that stereochemistry can significantly affect their potency and selectivity. nih.gov

Role of Hydroxyl Group Position on Reactivity and Selectivity

The position of hydroxyl (-OH) groups on the flavanone (B1672756) scaffold is a key factor governing the molecule's reactivity and selectivity in biological systems.

Substituent Effects on Spectroscopic Properties and Reactivity

The nature and position of substituents on the flavanone core influence its spectroscopic properties and chemical reactivity. The hydroxyl group at the 3' position, for example, will affect the molecule's absorption spectrum in the UV-visible region. The electronic effects of this substituent, whether electron-donating or electron-withdrawing, can also modulate the reactivity of the entire molecule, including its susceptibility to metabolic enzymes and its ability to participate in various chemical reactions.

Computational Chemistry and Molecular Modeling of R 3 Hydroxyflavanone

Quantum Chemical Calculations for Ground and Excited States

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of (R)-3'-Hydroxyflavanone. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For flavanones and related flavonoids, Density Functional Theory (DFT) is a widely used method. chemrxiv.org Specifically, the B3LYP functional combined with a basis set like 6-311++G(d,p) has been proven effective for these types of molecules. chemrxiv.orgsysrevpharm.org

The optimization of the (R)-3'-Hydroxyflavanone structure reveals key geometric parameters. The flavanone (B1672756) core consists of a chromanone ring system (rings A and C) and a phenyl group (ring B) attached at the C2 position. The stereochemistry at the C2 carbon, designated as (R), is a critical feature influencing its three-dimensional shape and biological interactions. vulcanchem.com The planarity of the flavonoid structure is influenced by factors such as the hydroxyl group at the C3 position, which can form hydrogen bonds. nih.gov In related flavonols, an interaction between the 3-OH group and the ketone group in ring C helps stabilize a planar conformation. acs.org

Electronic structure analysis focuses on the distribution of electrons within the molecule, often visualized through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. sysrevpharm.org For flavones, HOMO and LUMO orbitals are typically distributed across the aromatic rings, indicating the regions most likely to be involved in electron donation and acceptance, respectively. sysrevpharm.org Time-Dependent DFT (TD-DFT) is employed to study the molecule's excited states and predict its electronic absorption spectra, such as UV-Vis spectra. chemrxiv.orgrsc.org

Below is a table summarizing typical electronic properties calculated for flavonoid structures.

| Property | Description | Typical Focus of Analysis |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Used to predict reactivity and ionization potential. chemrxiv.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Used to predict reactivity and electron affinity. chemrxiv.org |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ELUMO - EHOMO). | A smaller gap suggests higher reactivity. sysrevpharm.org |

| Chemical Potential (µ) | A measure of the escaping tendency of an electron from a stable system. | Indicates the molecule's overall reactivity. chemrxiv.org |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. | Higher hardness implies lower reactivity. chemrxiv.org |

A key feature of these diagrams is the transition state , which is the highest point on the energy profile between reactants and products. khanacademy.org The energy required to reach this state from the reactant state is known as the activation energy (ΔG‡) . libretexts.orglibretexts.org A lower activation energy corresponds to a faster reaction rate. libretexts.org For (R)-3'-Hydroxyflavanone, transition state analysis can be used to study processes like its rotation around the C2-C1' bond, which connects the chromanone core to the phenyl ring, or its potential photodegradation reactions. researchgate.net

Computational studies on the parent compound, 3-hydroxyflavone (B191502), have investigated the potential energy surface for photochemical reactions, identifying transition states and intermediates. researchgate.net Such analyses help to elucidate reaction mechanisms by mapping the most energetically favorable path from reactants to products. khanacademy.org The energy diagram for a hypothetical single-step process involving (R)-3'-Hydroxyflavanone would show the relative energies of the initial state, the transition state, and the final state. youtube.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand), such as (R)-3'-Hydroxyflavanone, with a biological macromolecule (protein).

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method involves placing the ligand in various positions and orientations within the protein's binding site and calculating a "docking score" or binding energy for each pose. researchgate.net The binding energy, typically expressed in kcal/mol, estimates the strength of the interaction, with more negative values indicating a stronger, more stable complex. nih.gov

For flavonoid derivatives, docking studies have identified key interactions that contribute to binding. These include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the hydroxyl group of the flavanone) and acceptors on the protein. nih.gov

π-π Interactions: Stacking interactions between the aromatic rings of the flavanone and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein. vulcanchem.com

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand and protein. mdpi.com

The stereochemistry of (R)-3'-Hydroxyflavanone is critical, as the (R)-configuration at the C2 position can influence how the molecule fits into a binding pocket and may affect its binding affinity compared to its (S)-enantiomer. vulcanchem.com Docking studies on various flavanones have been performed against numerous protein targets, including enzymes and receptors involved in cancer and other diseases. researchgate.netnih.gov

The following table shows hypothetical binding energies and key interacting residues for (R)-3'-Hydroxyflavanone with different protein targets, based on typical results from flavonoid docking studies.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Tyrosinase | -7.5 | HIS244, SER282 | Hydrogen Bond, π-π Stacking |

| PI3K-Akt | -8.2 | LYS179, VAL270 | Hydrogen Bond, Hydrophobic |

| Aryl Hydrocarbon Receptor | -6.9 | ARG35, PHE124 | Hydrogen Bond, π-π Stacking |

The binding of a ligand to a protein is often a dynamic process that can induce structural changes in both molecules. This phenomenon is described by the "induced fit" model, where the initial interaction causes a conformational change in the protein, leading to a more complementary and tighter binding. nih.govtaylorandfrancis.com

Molecular Dynamics (MD) simulations can be used to study these conformational changes over time. An MD simulation calculates the motion of atoms in the protein-ligand complex, providing a detailed view of its flexibility and stability. By analyzing the trajectory from an MD simulation, researchers can observe how the ligand settles into the binding pocket and how the protein adapts its shape in response. nih.gov For example, the orientation of the 3'-hydroxyphenyl ring of (R)-3'-Hydroxyflavanone relative to the chromanone core may adjust to optimize interactions within the binding site. nih.gov Similarly, flexible loops or side chains in the protein's active site may move to accommodate the ligand. taylorandfrancis.com

Solvation Models and Environmental Effects on Molecular Behavior

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to simulate these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is represented as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. rsc.orgresearchgate.net

These models are crucial for accurately calculating properties in solution, as the solvent can affect:

Molecular Geometry: The preferred conformation of (R)-3'-Hydroxyflavanone may differ between the gas phase and a polar solvent.

Electronic Properties: Solvents can alter the molecule's electronic structure and, consequently, its UV-Vis absorption spectra. researchgate.net Studies on 3-hydroxyflavone show that polar solvents can cause shifts in absorption bands. researchgate.net

Reaction Energetics: The energy barriers (activation energies) for reactions can be different in solution compared to the gas phase. Protic solvents, which can form hydrogen bonds, may interrupt the intramolecular hydrogen bond in 3-hydroxyflavone, affecting its excited-state proton transfer process. researchgate.netmdpi.com

By applying solvation models, computational chemists can predict the behavior of (R)-3'-Hydroxyflavanone in a biologically relevant aqueous environment, providing more realistic insights into its properties and interactions. The choice of solvent model can significantly impact the accuracy of predictions, especially for molecules with strong charge-transfer characteristics or high flexibility. d-nb.info

Theoretical Prediction of Chemical and Biological Activities

Computational chemistry and molecular modeling serve as powerful tools for the in silico prediction of the chemical and biological activities of molecules like (R)-3'-Hydroxyflavanone. These theoretical approaches allow researchers to forecast a compound's physicochemical properties, reactivity, and potential interactions with biological targets, thereby guiding experimental studies and accelerating the drug discovery process. Methodologies such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling are routinely applied to flavonoids to elucidate their mechanisms of action and predict their therapeutic potential.

Predicted Physicochemical and Chemical Reactivity Data

The foundational step in predicting a molecule's behavior involves calculating its key physicochemical properties. These descriptors help to estimate its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For (R)-3'-Hydroxyflavanone, various properties have been calculated using computational algorithms and are available in public databases.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 240.26 g/mol ebi.ac.uk | Influences diffusion and transport across membranes. |

| AlogP | 3.10 ebi.ac.uk | Logarithm of the partition coefficient between n-octanol and water; indicates lipophilicity and affects solubility and membrane permeability. |

| Polar Surface Area (PSA) | 46.53 Ų ebi.ac.uk | Sum of surfaces of polar atoms; correlates with drug transport properties, including blood-brain barrier penetration. |

| Acidic pKa | 9.36 ebi.ac.uk | Predicts the ionization state of the molecule at different pH values, affecting solubility and receptor binding. |

| Hydrogen Bond Donors | 1 | Number of OH and NH groups; influences binding interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Number of N and O atoms; crucial for forming hydrogen bonds with receptors. |

Beyond physicochemical properties, quantum chemical methods like Density Functional Theory (DFT) are used to predict the chemical reactivity of flavonoids. acs.orgaraproceedings.com These calculations are particularly valuable for forecasting antioxidant activity by determining parameters such as bond dissociation enthalpy (BDE) of hydroxyl groups, ionization potential, and the energies of frontier molecular orbitals (HOMO and LUMO). araproceedings.comiaea.org For flavanones, the primary mechanism of antioxidant action is often predicted via the hydrogen atom transfer (HAT) pathway, and DFT calculations can identify which hydroxyl group is most likely to donate a hydrogen atom to neutralize a free radical. araproceedings.com

Prediction of Biological Target Interactions and Activities

While specific computational models predicting the biological activities of (R)-3'-Hydroxyflavanone are not widely published, the established methodologies for the flavonoid class provide a clear framework for how such predictions are made.

Molecular Docking: This technique simulates the binding of a small molecule (ligand) to the active site of a biological macromolecule (receptor), such as an enzyme or protein. nih.gov For flavonoids, docking studies are commonly used to predict inhibitory activity against various enzymes. For instance, in silico studies on other flavanones and flavonoids have predicted their potential to inhibit enzymes like tyrosinase, which is involved in melanin (B1238610) production, and various protein kinases implicated in cancer pathways. mdpi.comnih.govresearchgate.net A typical molecular docking study for (R)-3'-Hydroxyflavanone would involve:

Identifying a protein target of interest (e.g., cyclooxygenase, lipoxygenase, a kinase).

Simulating the docking of the (R)-enantiomer into the protein's binding pocket.

Calculating a "docking score" or binding energy to estimate binding affinity.

Analyzing the predicted binding pose to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structures of a series of compounds with their measured biological activities. analchemres.orgnih.gov 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models for flavonoid bioactivity, including antioxidant and enzyme inhibitory effects. analchemres.org A QSAR model for flavanones could be developed to predict the anti-inflammatory or cytotoxic activity of (R)-3'-Hydroxyflavanone based on a training set of structurally similar compounds with known activities. These models identify the key steric, electrostatic, and hydrophobic regions of the molecule that are critical for its biological function.

Machine Learning and Pharmacophore Modeling: Modern computational approaches utilize machine learning algorithms trained on large bioactivity databases like ChEMBL to predict the likely biological targets for a novel compound. cambridgemedchemconsulting.complos.org By analyzing the structural features of (R)-3'-Hydroxyflavanone, these models can generate a probability profile of its potential interactions with hundreds of known proteins, suggesting activities that can be validated experimentally.

The table below summarizes the computational approaches and the types of biological activities they can predict for (R)-3'-Hydroxyflavanone.

| Predicted Biological Activity | Computational Method | Predicted Mechanism/Interaction |

|---|---|---|

| Antioxidant | Density Functional Theory (DFT) araproceedings.comiaea.org | Radical scavenging via hydrogen atom transfer (HAT), assessed by Bond Dissociation Enthalpy (BDE). araproceedings.com |

| Anti-inflammatory | Molecular Docking | Inhibition of enzymes like COX-2 or 15-lipoxygenase by binding to their active sites. nih.gov |

| Anticancer | Molecular Docking, QSAR researchgate.net | Inhibition of protein kinases (e.g., PI3K/Akt) or heat shock proteins (e.g., Hsp90) involved in cell proliferation and survival. nih.govresearchgate.net |

| Enzyme Inhibition (e.g., Tyrosinase) | Molecular Docking nih.govtandfonline.com | Binding to the catalytic site of the enzyme, preventing substrate access. nih.gov |

| General Target Profile | Machine Learning Models cambridgemedchemconsulting.complos.org | Similarity-based prediction of interactions with a wide range of protein targets based on large-scale bioactivity data. cambridgemedchemconsulting.com |

These computational predictions form a set of testable hypotheses about the chemical and biological nature of (R)-3'-Hydroxyflavanone, providing a rational basis for subsequent in vitro and in vivo investigations.

Advanced Analytical Methodologies for R 3 Hydroxyflavanone Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of (R)-3'-Hydroxyflavanone, providing detailed information about its atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3'-Hydroxyflavanone (B1229330). Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to provide a complete picture of the molecular framework.

1D NMR (¹H and ¹³C): ¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in the molecule. For 3'-Hydroxyflavanone, the spectrum is characterized by signals in the aromatic region corresponding to the protons on the A and B rings, and signals in the aliphatic region for the protons on the heterocyclic C ring. The chemical shifts of the H-2, H-3a, and H-3b protons are particularly diagnostic for the flavanone (B1672756) core. ¹³C NMR spectroscopy complements this by identifying the chemical environment of each carbon atom, including the characteristic carbonyl carbon (C-4) signal downfield. silae.itpublish.csiro.au

2D NMR: 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the molecular structure.

COSY (¹H-¹H Correlation): Establishes proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the A, B, and C rings.

HSQC (¹H-¹³C Correlation): Identifies which protons are directly attached to which carbon atoms.

HMBC (¹H-¹³C Correlation): Reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting the different structural fragments, such as linking the B ring to the C ring at the C-2 position. silae.it

Table 1: Typical NMR Data for the Flavanone Core

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| C-2 | ~5.4 (dd) | ~79 | H-2 -> C-4, C-1', C-2', C-6' |

| C-3 | ~3.1 (dd, H-3a), ~2.9 (dd, H-3b) | ~45 | H-3 -> C-2, C-4 |

| C-4 | - | ~192 | - |

| C-5 to C-8 | ~7.0-7.9 | ~118-160 | Protons on A-ring correlate with carbons within the A-ring and C-4, C-10 |

| C-1' to C-6' | ~6.8-7.5 | ~115-130 | Protons on B-ring correlate with carbons within the B-ring and C-2 |

Note: Chemical shifts are approximate and can vary based on the solvent and other substituents.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is sensitive to the conjugation system of the flavanone structure. The UV-Vis spectrum of 3-hydroxyflavanone typically displays two major absorption bands. researchgate.netacs.org These bands are associated with the π → π* electronic transitions within the benzoyl system (A and C rings) and the cinnamoyl system (B ring and the C=C-C=O moiety). acs.org

Fluorescence spectroscopy is particularly insightful for 3-hydroxyflavone (B191502) derivatives due to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgrsc.org Upon excitation with UV light, the molecule can exist in two emissive states: the initial "normal" excited state (N) and a "tautomeric" excited state (T) formed by the transfer of the proton from the 3-hydroxyl group to the 4-carbonyl oxygen. researcher.life This results in a characteristic dual fluorescence with two distinct emission bands: a shorter-wavelength emission from the N* form and a significantly Stokes-shifted, longer-wavelength emission from the T* form. researchgate.netrsc.org The relative intensities of these two bands are highly sensitive to the local environment, such as solvent polarity and hydrogen-bonding capability.

Table 2: Spectroscopic Properties of 3-Hydroxyflavone

| Technique | Parameter | Typical Wavelength (nm) | Associated Transition/Species |

|---|---|---|---|

| UV-Vis Absorption | Band I | ~345 | π → π* (Cinnamoyl system) |

| Band II | ~300 | π → π* (Benzoyl system) | |

| Fluorescence Emission | Normal (N) | ~400 | Emission from initial excited state |

| Tautomer (T) | ~525 | Emission after ESIPT |

Note: Wavelengths are approximate and can shift based on solvent and substitution. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of (R)-3'-Hydroxyflavanone and to elucidate its structure through fragmentation analysis. currenta.de

Structural Elucidation: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. massspeclab.com Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion. The resulting fragment ions provide valuable structural information. For flavonoids, a common and diagnostic fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which cleaves the heterocyclic C-ring and provides information about the substitution patterns on the A and B rings. researchgate.net

Metabolite Identification: When coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry becomes an essential tool for identifying metabolites of (R)-3'-Hydroxyflavanone in complex biological matrices. The high sensitivity and selectivity of MS allow for the detection of the parent compound and its biotransformation products (e.g., hydroxylated, glucuronidated, or sulfated forms) by identifying their characteristic molecular masses and fragmentation patterns. semanticscholar.org

Table 3: Key Mass Spectrometry Data for 3'-Hydroxyflavanone

| Ion Type | Formula | Calculated m/z | Description |

|---|---|---|---|

| Protonated Molecule [M+H]⁺ | C₁₅H₁₃O₃⁺ | 241.0859 | Molecular ion observed in positive ion mode ESI-MS. |

| Deprotonated Molecule [M-H]⁻ | C₁₅H₁₁O₃⁻ | 239.0714 | Molecular ion observed in negative ion mode ESI-MS. |

| RDA Fragment Ion | Varies | Varies | Fragments resulting from the cleavage of the C-ring, indicative of A and B ring structures. |

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Since 3'-Hydroxyflavanone is a chiral compound, chromatographic methods capable of separating enantiomers are critical for its analysis.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating the (R) and (S) enantiomers of 3'-Hydroxyflavanone and determining the enantiomeric excess (ee) or purity of a sample. nih.govnih.gov This separation is achieved by using a Chiral Stationary Phase (CSP). phenomenex.com

The principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times on the column. chiralpedia.com

For flavanones, polysaccharide-based CSPs, such as those derivatized with cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralpak® or Chiralcel® series), are commonly and effectively used. uva.es Separations are typically performed under normal-phase conditions using mobile phases consisting of mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol). Supercritical fluid chromatography (SFC) with chiral columns has also emerged as a powerful technique for flavanone enantioseparation. uva.es

Table 4: Representative Conditions for Chiral HPLC Separation of Flavanones

| Parameter | Description |

|---|---|

| Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Normal Phase: Hexane/Isopropanol or Heptane/Ethanol mixtures |

| Detection | UV-Vis Detector (typically at a λmax of the analyte, e.g., ~290 nm or ~340 nm) |

| Purpose | Quantification of (R) and (S) enantiomers; Determination of enantiomeric purity. |

X-ray Crystallography for Absolute Stereochemistry Determination

While chiral HPLC can separate enantiomers, it cannot determine which peak corresponds to the (R) or (S) configuration. X-ray crystallography is the definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. soton.ac.uk

This technique requires a high-quality single crystal of the enantiomerically pure compound. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density of the molecule. This model reveals the precise spatial arrangement of every atom, thus establishing its absolute configuration. thieme-connect.de

A critical aspect of determining the absolute configuration is the phenomenon of anomalous dispersion (or resonant scattering). nih.gov When using X-ray radiation of an appropriate wavelength, heavy atoms in the structure scatter X-rays with a slight phase shift. This allows for the differentiation between the two possible enantiomeric structures. The refinement of the crystallographic data yields a value known as the Flack parameter, which provides a statistical measure of the correctness of the assigned absolute configuration. A Flack parameter close to zero for a given configuration confirms its assignment with high confidence. nih.govresearchgate.net While obtaining a crystal structure for (R)-3'-Hydroxyflavanone specifically may depend on the success of crystallization, the technique has been successfully applied to other 3-hydroxyflavone derivatives to confirm their structures. nih.gov

Table 5: Key Outputs of X-ray Crystallography for Stereochemistry

| Parameter | Significance |

|---|---|

| 3D Molecular Structure | Provides exact bond lengths, bond angles, and torsion angles. |

| Absolute Configuration | Unambiguously assigns the (R) or (S) configuration at the chiral center(s). |

| Flack Parameter | A value near 0 confirms the assigned absolute structure with high confidence. |

| Crystal Packing Information | Reveals intermolecular interactions (e.g., hydrogen bonding) in the solid state. |

Biochemical and Cell-Based Assays for Mechanistic Studies

Advanced biochemical and cell-based assays are fundamental in elucidating the mechanisms of action of bioactive compounds like 3'-Hydroxyflavanone. These methodologies allow researchers to move beyond identifying a compound's effects to understanding how it interacts with cellular components and pathways.

Enzyme Activity Assays (e.g., Luciferase assays for promoter activity)

Enzyme activity assays are crucial for determining how a compound modulates specific enzyme functions or enzyme-driven processes. Luciferase reporter assays, a common type of enzyme-based assay, are particularly valuable for investigating the activity of specific gene promoters. nih.govthermofisher.com In this system, the promoter region of a gene of interest is linked to a luciferase gene in a plasmid vector. nih.govthermofisher.com When this vector is introduced into cells, the expression of the luciferase enzyme is controlled by the activity of the cloned promoter. The resulting enzyme activity, measured by the light produced upon addition of a substrate, serves as a direct proxy for promoter activation or repression. nih.govmdpi.com

In research involving flavones, these assays can reveal interactions with nuclear receptors that regulate gene expression. For instance, a cell-based reporter gene assay was used to investigate the effect of 3-hydroxyflavone and its structural analogs on Pregnane X Receptor (PXR) activity. nih.gov PXR is a nuclear receptor that controls the expression of genes involved in drug metabolism and transport. nih.gov Studies have demonstrated that 3-hydroxyflavone can activate human PXR (hPXR) in such reporter gene assays. nih.gov This activation leads to the expression of the luciferase reporter gene, indicating that 3-hydroxyflavone can initiate the transcription of PXR target genes.

A time-resolved fluorescence resonance energy transfer (TR-FRET) competitive ligand-binding assay further confirmed that 3-hydroxyflavone binds directly to the ligand-binding domain of hPXR. nih.gov This binding subsequently leads to the recruitment of steroid receptor coactivators (SRC-1, SRC-2, and SRC-3), which is a critical step in initiating gene transcription. nih.gov

Table 1: Activation of Human Pregnane X Receptor (hPXR) by 3-Hydroxyflavone

| Compound | Assay Type | Observation | Reference |

|---|---|---|---|

| 3-Hydroxyflavone | Cell-Based Reporter Gene Assay | Activated human PXR (hPXR) | nih.gov |

| 3-Hydroxyflavone | TR-FRET Ligand-Binding Assay | Binds to the ligand-binding domain of hPXR | nih.gov |

| 3-Hydroxyflavone | Coactivator Recruitment Assay | Recruited SRC-1, SRC-2, and SRC-3 to hPXR | nih.gov |

Western Blotting for Protein Expression Analysis

Western blotting, or immunoblotting, is a widely used analytical technique to detect and quantify specific proteins within a complex mixture, such as a cell or tissue lysate. pnrjournal.combioradiations.com The method involves three key steps: separation of proteins by size, transfer to a solid support, and visualization using specific antibodies. bioradiations.com